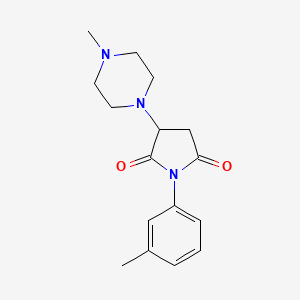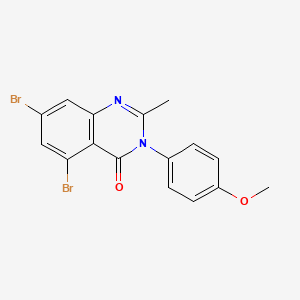
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This pyrrolidinedione derivative has been found to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
作用機序
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. The inhibition of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione by 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The inhibition of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione by 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which is a hallmark of Alzheimer's disease. It also induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, it has been found to improve insulin sensitivity and glucose metabolism in diabetes.
実験室実験の利点と制限
One of the advantages of using 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity towards 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibition. This compound has been found to be highly selective towards 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, with minimal off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy in in vivo studies.
将来の方向性
There are various future directions for the research on 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One of the potential areas of research is its application in the treatment of bipolar disorder, where it has been found to have a mood-stabilizing effect. Another area of research is the development of more potent and selective 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases can also be explored.
Conclusion
In conclusion, 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a pyrrolidinedione derivative that has shown promising therapeutic potential in various diseases. Its specificity towards 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibition and its beneficial effects on various cellular processes make it an attractive target for drug development. Further research on this compound can lead to the development of novel therapeutics for the treatment of various diseases.
合成法
The synthesis of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with ethyl 4-(4-methoxyphenyl)-2,5-dioxo-1-pyrrolidinecarboxylate in the presence of sodium hydride. The resulting product is purified through column chromatography to obtain the final compound.
科学的研究の応用
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, diabetes, and bipolar disorder. The inhibition of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione by this compound has been found to have a beneficial effect on these diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-7-3-13(4-8-16)11-14-12-18(21)20(19(14)22)15-5-9-17(24-2)10-6-15/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBAMZNDIGRLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)

![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)